molecular formula C18H13ClF2N6O3 B3557133 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B3557133
M. Wt: 434.8 g/mol
InChI Key: VNPAVEIXUVXCFT-UHFFFAOYSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE involves multiple steps. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 1H-1,3-benzodiazole under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and benzodiazole rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorodifluoromethoxy group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N6O3/c19-18(20,21)29-11-7-5-10(6-8-11)23-14(28)9-27-13-4-2-1-3-12(13)24-17(27)15-16(22)26-30-25-15/h1-8H,9H2,(H2,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPAVEIXUVXCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 3
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 4
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

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